Journal Name:Rare Metals
Journal ISSN:1001-0521
IF:6.318
Journal Website:http://link.springer.com/journal/12598
Year of Origin:0
Publisher:University of Science and Technology Beijing
Number of Articles Per Year:140
Publishing Cycle:Quarterly
OA or Not:Not
The metric resolvability and topological characterisation of some molecules in H1N1 antiviral drugs
Rare Metals ( IF 6.318 ) Pub Date: 2023-06-20 , DOI: 10.1080/08927022.2023.2223718
The chemical graph theory helps in understanding the complex structure of molecules. Researchers can acquire a detailed grasp of the physical science, chemical properties, and bio-organic aspects o...
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Molecular dynamics simulation on CH4 combustion in CO2/O2/N2 atmosphere subjected to electric field
Rare Metals ( IF 6.318 ) Pub Date: 2023-04-06 , DOI: 10.1080/08927022.2023.2193645
ABSTRACTIn this paper, the CH4 combustion characteristics in CO2/O2/N2 atmosphere subjected to electric field were studied by the molecular dynamics simulation method. Conventional and unique pathways were obtained. The evolution law of reactants and main products and the first reaction time of main intermediates under the influence of different electric field intensities were analysed. Results showed that the addition of external electric fields increased conventional responses and species diversity. The generation of new pathways induced the production of new species, and the further reactions of new species produced other new pathways, thus accelerating the generation of new pathways and species in the electric field. It was noteworthy that, the applied external electric field could advance the reaction start time and reinforce the combustion process, but its effect on the reaction rate was highly nonlinear. The CH4 reaction with CO2 was significantly intensified at E ≥ 105 V/m, while suppressed at E = 104 V/m. Furthermore, electric fields could promote the oxidation degree of CH4, especially at E = 106 V/m. The studies provide theoretical guidance for revealing the mechanism of methane combustion under a high concentration CO2 atmosphere and promoting the efficient capture of CO2.
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Mechanical stability and microstructural evolution during torsion in pristine and defect nickel nanowires of different orientations: a molecular dynamics simulation study
Rare Metals ( IF 6.318 ) Pub Date: 2023-04-06 , DOI: 10.1080/08927022.2023.2193650
ABSTRACTIn the present study, torsional deformation behaviour and microstructural evolution in perfect and defect nickel nanowires (NWs) of different orientations is investigated. The studies are performed using molecular dynamics (MD) simulations. The torsion test is carried out at temperatures of 300 and 1200 K by applying a torque load of 0.02° ps−1. At the temperature of 300 K, the [010] orientation NW yields at a higher torsional angle (θ[010] = 55.6°); than the NWs with [11¯0] (θ[11¯0] = 39.8°) and [111] (θ[111] = 48.8°) orientations. The [11¯0] orientation NW shows homogeneous plastic deformation by emitting coaxial dislocations throughout the length of the NW, whereas it is found to be heterogeneous in the other orientations. Twist boundaries are formed in [010] and in [111] orientations which are a rectangular array of dislocations in the former and a hexagonal array of dislocations in the latter orientations. Defects lower the torsional angle (critical) at which yielding occurs and is significant in the NWs when the defects are nearer to the surface. Furthermore, defect NWs are found to show pronounced strain localisation. The size effect studies show smaller is stronger, and the critical angle decreases with an increase in the temperature of deformation.
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How SGLT2 inhibitors interact with metformin? A molecular dynamics study
Rare Metals ( IF 6.318 ) Pub Date: 2023-04-01 , DOI: 10.1080/08927022.2023.2196346
ABSTRACTSodium-glucose cotransporter-2 (SGLT2) inhibitors are a group of drugs that are a staple in diabetes treatment. Its representatives dapagliflozin and empagliflozin are oftentimes used in combination with other antidiabetic drugs such as metformin. In this manuscript, we examine the interactions of dapagliflozin and empagliflozin in mixtures of metformin and water, varying the concentration of metformin to better reflect the drug ratios prescribed in therapy. We found that both SGLT2 inhibitors have a tendency to hydrogen bond with water rather than metformin, with more bonds formed simultaneously that have a lifetime in the picosecond range. These findings were corroborated with structural information, thus providing a backbone for future understanding of transport processes of SGLT2 inhibitors and metformin in highly complex environments.
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Atomistic analysis of the effect of cholesterol on cancerous membrane protein system: unfolding and associated resistance stresses under strain
Rare Metals ( IF 6.318 ) Pub Date: 2023-05-08 , DOI: 10.1080/08927022.2023.2208241
ABSTRACTThe low-cholesterol cancerous environment can affect the biophysical behaviour of transmembrane proteins. It is difficult to experiment and measure the dynamics of membrane protein systems when cholesterol concentration is decreasing. In this work, atomistic approach is adopted to investigate the transmembrane protein behaviour during lipid-bilayer separation under strain at different cholesterol concentrations. Finding shows that the decreasing cholesterol across membrane protein system leads to an increase in area-per-lipid and average tilt angle by 6.4% and 62.6%, respectively with decreased order parameter. This observation indicates that the decreased cholesterol concentration in a cancerous environment hinders the bonding and compactness of membrane protein system. Stretching and unfolding of protein were observed during bilayer separation and the resistance stresses decreased by 68.01% for decreasing cholesterol. The cholesterol molecules observed to be bonded with proteins. The investigation revealed that the cholesterol is an important constituent of membrane that impedes the diffusion and resist the detachment of protein at high concentration. Thereby, the transmembrane proteins can retain end terminals positions across the membrane and resist functional failure. This study showed that decreased cholesterol concentration causes significant changes in the biophysical behaviour of the membrane protein system that could trigger the mechanosensitivity of transmembrane proteins under mechanical perturbation.
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Unravelling the structural and dynamical properties of concentrated aqueous ammonium nitrate solutions: MD simulation studies
Rare Metals ( IF 6.318 ) Pub Date: 2023-07-21 , DOI: 10.1080/08927022.2023.2234497
ABSTRACTIn this work, we present, the concentration-dependent solvation structure and dynamics of an ammonium nitrate (AN) ion pair in aqueous media by means of classical molecular dynamics simulations. Structural properties were investigated by computing the potentials of mean force (PMFs), radial distribution functions (RDFs), cluster size distribution functions, and hydrogen bond dynamics. The change in the depth of the contact ion pair (CIP) and solvent-separated ion pair minima (SSIP) is marginal, whereas for the solvent-assisted ion pair (SAIP) is more stable at lower salt concentrations. The marginal difference in the depth of the CIP minimum of the PMF is explained based on cluster size distribution and hydrogen bonding. The solvation structure of the ions is not affected by the salt concentration. Ab-initio and classical molecular dynamics simulations (both constrained and unconstrained) give similar results for the solvation structure around the cation and the anion. The spatial density distribution functions of the anions around the cations show that the anions occupy the space around the ammonium hydrogen atoms. Profound differences in dynamical properties are found in the case of concentrated solutions as compared to dilute solutions.
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Identification of novel potential hepatitis E virus inhibitors as seen from molecular docking, free energy landscape and molecular dynamics simulation studies
Rare Metals ( IF 6.318 ) Pub Date: 2023-04-24 , DOI: 10.1080/08927022.2023.2202764
ABSTRACTHepatitis E virus (HEV), a non-enveloped and globular protein, is the primary cause of acute hepatitis. The structural capsid protein encoded by HEV is the open-reading frame 2 gene. However, there are presently no efficient and targeted therapies for HEV infections. This research aims to screen out the effective bioactive compounds from Paederia foetida, which may be novel potential inhibitors of Hepatitis E. Despite various research in recent decades, the molecular picture of the interaction between the Hepatitis E virus and iridoid glycosides from Paederia foetida remains vague. We performed in silico ADMET predictions of the phytochemicals of Paederia foetida, and the findings revealed a reasonably good ADMET profile for the twenty chosen phytochemicals. Herein, the twenty phytochemicals were submitted to an analysis of molecular docking studies with the HEV protein and the analysis suggested that asperuloside, ellagic acid, friedlin, lupeol and paederoside as the most potential HEV inhibitors among the selected phytochemicals. Subsequently, the stability of these phytochemical complexes was studied by using molecular dynamic (MD) simulation of 100 ns. Based on our computational study, lupeol and paederoside phytochemicals obtained from the paederia foetida plant may be used as potential drug candidates for the inhibition of hepatitis E.
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Identification of potential inhibitors of Leishmania donovani Sterol 24-C- methyltransferase: in silico and in vitro studies
Rare Metals ( IF 6.318 ) Pub Date: 2023-06-28 , DOI: 10.1080/08927022.2023.2227288
ABSTRACTLeishmania donovani causes the neglected tropical disease visceral leishmaniasis. There is currently no vaccine available to combat the disease. Therefore, chemotherapy is the only treatment option available. However, the available drugs have various adverse effects on the host. As a result, new drugs are needed to treat the disease; natural compounds can be used as an alternative to traditional drugs. This study examined apigenin, diosmin, and naringin as prospective inhibitors against the Leishmania donovani Sterol 24-C- methyltransferase enzyme (LdSMT). All three compounds have a high affinity for the LdSMT and remain stable for 100 ns during the molecular dynamics simulation. In the cell viability assays, these compounds showed excellent IC50 values, with apigenin having the best IC50 value of 16.11 µM against Leishmania donovani promastigote. The findings of this study showed that all three flavonoids could be used as a safe alternative to conventional anti-leishmanial drugs.
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Effects of chain length and anions on ion transport in PEO-lithium salt systems
Rare Metals ( IF 6.318 ) Pub Date: 2023-03-21 , DOI: 10.1080/08927022.2023.2189976
ABSTRACTUnderstanding the transport mechanism of Li+ in solid polymer electrolytes is beneficial for improving the safety and energy density of lithium-ion batteries. In this work, we investigate the effects of chain length of poly (ethylene oxide) (PEO) and anions (TfO-, TFSI-, PFSI-) on ion transport properties in PEO-lithium salt systems using all-atom molecular dynamics simulations. We found that the Li+ and PEO monomers are co-diffusion, regardless of the PEO chain length and the type of anion. The diffusion of Li+ becomes slower with PEO chain length and reaches an asymptotic value. In addition, the motion of the Li+ is the slowest in PEO/LiTfO systems. We conclude that the free volume of the systems plays a decisive role in the transport properties of Li+.
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Genetic algorithm-de novo, molecular dynamics and MMGBSA based modelling of a novel Benz-pyrazole based anticancer ligand to functionally revert mutant P53 into wild type P53
Rare Metals ( IF 6.318 ) Pub Date: 2023-03-09 , DOI: 10.1080/08927022.2023.2185079
ABSTRACTMutations in P53 cause a loop unfolding, resulting in loss of activity and finally leading to cancer. One strategically reported way to arrest such oncogenesis is the restoration of tertiary structure as well as the function of mutant P53. In this attempt, we have designed a benzo-pyrazole-based novel ligand starting from a carbazole compound (EYB or PK9324) reported earlier to reinstate such function in mutant P53 (Y220C mutant, PDB: 6GGD). Assuming PK9324 as the template scaffold, de novo technique (Genetic algorithm, eLEA3D) was adopted within the binding pocket of 6GGD and our ligand DLIG1 was designed after several rounds of mutations. Docking and molecular dynamics (MD) simulation revealed significant interactions with key amino acid residues such as Cys220, Asp228, Leu145, Trp146, Val147, Thr150, Pro151, Pro152, Pro222, Pro223, Asp228, and Thr230. Along with sufficient binding stability, the MMGBSA analysis revealed its comparable binding free energy with other reported reference ligands (i.e. PK9324 and PK9318). Similar to these reference ligands, DLIG1 exhibited specificity in binding towards the Y220C mutant rather than towards wild-type P53. Finally, DLIG1 displayed a reorientation of a hydrophobic cavity in Y220C that hinted restoration of electrostatic interactions within the key loops of P53 favoring regain of its function.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.90 23 Science Citation Index Expanded Not
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